molecular formula C23H19NO3 B594072 JWH 073 N-butanoic acid metabolite-d5 CAS No. 1320363-50-5

JWH 073 N-butanoic acid metabolite-d5

Cat. No.: B594072
CAS No.: 1320363-50-5
M. Wt: 362.4 g/mol
InChI Key: YQRYKVLRMJAKGU-SSSCKAOJSA-N
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Description

JWH 073 N-butanoic acid metabolite-d5: is a deuterated form of the metabolite of JWH 073, a synthetic cannabinoid. This compound is characterized by the presence of five deuterium atoms, which makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry. The compound is primarily used in forensic and research applications to quantify the presence of JWH 073 N-butanoic acid metabolite in biological samples .

Biochemical Analysis

Biochemical Properties

JWH 073 N-butanoic acid metabolite-d5 interacts with the CB1 and CB2 cannabinoid receptors . It has a higher affinity for the CB1 receptor, which is primarily found in the brain . The interaction with these receptors influences various biochemical reactions within the body.

Cellular Effects

This compound influences cell function by acting as an agonist to the CB1 and CB2 cannabinoid receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding and acting as an agonist to the CB1 and CB2 cannabinoid receptors . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that this compound is used as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-MS .

Dosage Effects in Animal Models

It has been shown to produce behavioral effects very similar to THC in animals .

Metabolic Pathways

This compound is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . This suggests that it is involved in metabolic pathways that include enzymes or cofactors that facilitate this carboxylation process .

Subcellular Localization

Given its interaction with the CB1 and CB2 receptors, it is likely to be found in areas of the cell where these receptors are localized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 N-butanoic acid metabolite-d5 involves the carboxylation of the N-alkyl chain of JWH 073The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: JWH 073 N-butanoic acid metabolite-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its identification and quantification in biological samples.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

JWH 073 N-butanoic acid metabolite-d5 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its primary application is as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite in biological samples. This is crucial for the detection and analysis of synthetic cannabinoids in forensic investigations .

In addition to forensic applications, the compound is also used in pharmacokinetic studies to understand the metabolism and excretion of JWH 073. It helps in elucidating the metabolic pathways and identifying the metabolites formed in the body .

Comparison with Similar Compounds

  • JWH 015 N-butanoic acid metabolite
  • JWH 018 N-butanoic acid metabolite
  • JWH 250-d5

Comparison: JWH 073 N-butanoic acid metabolite-d5 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Compared to its non-deuterated counterparts, it provides more accurate and reliable quantification in mass spectrometry analyses. The deuterated form also exhibits similar metabolic and pharmacokinetic properties, making it a valuable tool in forensic and pharmacological research .

Properties

IUPAC Name

4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRYKVLRMJAKGU-SSSCKAOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016342
Record name JWH-073 (Indole-d5) Butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320363-50-5
Record name JWH-073 (Indole-d5) Butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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